molecular formula C6H13N B042303 N-Methylpiperidine CAS No. 626-67-5

N-Methylpiperidine

Cat. No. B042303
CAS RN: 626-67-5
M. Wt: 99.17 g/mol
InChI Key: PAMIQIKDUOTOBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methylpiperidine and its derivatives involves several chemical reactions, highlighting the compound's versatility in organic synthesis. For example, the facile synthesis of 4-substituted-4-aminopiperidine derivatives employs isonipecotate as a starting material and Curtius rearrangement as a key step, showcasing an efficient method to generate structures relevant in medicinal chemistry, such as CCR5 antagonists (Jiang et al., 2004). Additionally, asymmetric synthesis methods have been developed for producing polyhydroxylated N-alkoxypiperidines, further demonstrating the compound's synthetic adaptability (Malik et al., 2012).

Molecular Structure Analysis

The molecular structure of N-Methylpiperidine has been elucidated through various spectroscopic and X-ray diffraction studies. One notable research focused on the structure of N-methylpiperidine betaine and its co-crystal with l(+)-tartaric acid, revealing a complex molecular arrangement facilitated by hydrogen bonding (Dega‐Szafran et al., 2008).

Chemical Reactions and Properties

N-Methylpiperidine engages in a variety of chemical reactions, highlighting its reactivity and functional applicability. For instance, its behavior in water-induced aggregation and hydrophobic hydration in aqueous solutions underscores the compound's complex interaction with water, leading to aggregation of N-methylpiperidine–water complexes and dynamic structure formations, relevant in understanding its solvation and potential as a clathrate hydrate promoter (Marczak et al., 2013).

Physical Properties Analysis

The study of N-Methylpiperidine's physical properties, such as its miscibility gap with water and the formation of specific aggregates, provides insights into its solvation behavior and physical interactions. These investigations reveal the compound's unique characteristics when mixed with water, further supporting its potential in various applications (Marczak et al., 2013).

Scientific Research Applications

  • Liquid-Liquid Separation and Excess Molar Volumes : N-methylpiperidine is studied for liquid-liquid separation and excess molar volumes in binary systems like N-methylpiperidine-water and 2-methylpiperidine-water (Coulier et al., 2010).

  • Reaction with Singlet Oxygen : It is used in researching the reaction of 1O2 with tertiary aliphatic amines, where steric effects are more important than electronic effects in the reaction rate (Baciocchi et al., 2006).

  • Liquid-Liquid Phase Separation in Amine-H2O-CO2 Systems : This compound is involved in studying liquid-liquid phase separation in amine-H2O-CO2 systems (Coulier et al., 2017).

  • Intercalation Reactions : N-Methylpiperidine is used in studying intercalation reactions, resulting in new phases with the composition Π2-Hf(HPO4)amineH2O (Barcina et al., 1998).

  • Zero-Point Energy Contributions : The compound's CEIE of 61 cal/mol per deuterium is utilized for studying zero-point energy contributions associated with C-H stretching frequencies (Forsyth & Hanley, 1987).

  • NMR Spectroscopy for Carbamate Formation : NMR spectroscopy helps investigate the speciation of 2-methylpiperidine in aqueous solutions and determine the formation constants of the carbamate (Mcgregor et al., 2018).

  • Conformational Energy Studies : Its conformational energy, higher than earlier estimates, supports its use in scientific research on molecular dynamics (Crowley et al., 1977).

  • Alkaloid in Sedum Sarmentosum Bunge : Found as an alkaloid in Sedum sarmentosum Bunge, N-Methylpiperidine's isomers can be used for synthesis and chemical correlation (Beyerman et al., 2010).

  • Efficient Fmoc Group Removal in SPPS-Fmoc/tBu : A diluted solution (2.5%) allows for efficient Fmoc group removal in SPPS-Fmoc/tBu, facilitating the synthesis of peptides with high purity and good yield (Rodríguez et al., 2019).

  • Stability in Electrochemical Applications : N-Methylpiperidine shows promise for electrochemical applications due to its stability and high-voltage ionic liquid properties (Savilov et al., 2016).

Safety And Hazards

N-Methylpiperidine is considered hazardous. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage . It is also highly flammable, and its vapors may be ignited by a spark, a hot surface, or an ember .

Future Directions

N-Methylpiperidine and its derivatives have significant potential in the field of drug discovery . More than 7000 piperidine-related papers were published during the last five years, indicating the importance of developing fast and cost-effective methods for the synthesis of substituted piperidines . Future research will likely focus on exploring the precise role of N-Methylpiperidine in various chemical reactions and its potential applications in the pharmaceutical industry .

properties

IUPAC Name

1-methylpiperidine
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InChI

InChI=1S/C6H13N/c1-7-5-3-2-4-6-7/h2-6H2,1H3
Source PubChem
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InChI Key

PAMIQIKDUOTOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13N
Record name 1-METHYLPIPERIDINE
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Related CAS

17874-59-8 (hydrochloride)
Record name N-Methylpiperidine
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DSSTOX Substance ID

DTXSID8060822
Record name Piperidine, 1-methyl-
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Molecular Weight

99.17 g/mol
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Physical Description

1-methylpiperidine appears as a colorless liquid with the odor of pepper. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals.
Record name 1-METHYLPIPERIDINE
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Product Name

N-Methylpiperidine

CAS RN

626-67-5
Record name 1-METHYLPIPERIDINE
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Synthesis routes and methods

Procedure details

A suspension of 1.500 g (4.68 mmoles) of Z-(L)-Pro-(L)-AlaOH (Sigma) in 60 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added under stirring in quick succession: 0.620 ml (4.74 mmoles) of isobutylchloroformate (IBCF) and 0.580 ml (4.77 mmoles) of N-methylpiperidine (NMP), leaving the system under stirring for approximately 2 minutes. A solution precooled to -15° C. for 30 minutes of 0.880 g (4.47 mmoles) of TrpH.HCl and 0.550 ml (4.52 mmoles) of NMP in 15 ml of anhydrous N,N-dimethylformamide (DMF) was then added to the white suspension. Under stirring, the temperature of the system was allowed to rise to room temperature. After approximately 3.5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the reaction solution of a yellowish colour, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted was left in a cool chamber under argon and on anhydrous Na2SO4 for 24 hours. The desiccant was then filtered away and the solution concentrated to a small volume under vacuum. The residual yellowish liquid was dripped under stirring into 150 ml of petroleum ether (30/50), obtaining a rubbery grey precipitation. The solution was decanted and the residual mass was taken up with a minimum of CH2Cl2 and further purified by flash-chromatography in a normal phase (SiO2, eluant CH2Cl2 /n-Hexane/n-PrOH 10:1.5:0.5). Having collected and joined together the fractions of interest, most of the eluant was eliminated under vacuum and precipitation with an excess of n-Hexane takes place. There was a large amount of whiteish precipitate, slightly rubbery, which was filtered after a couple of hours and dried on P2O5 under vacuum for 24 hours. 1.300 g (62.8%) of an analytically pure whiteish solid were recovered.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
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Citations

For This Compound
5,630
Citations
EL Eliel, D Kandasamy, CY Yen… - Journal of the American …, 1980 - ACS Publications
The 13C NMR spectra of 16 C-methyl-substituted piperidines and 19 MC-dimethyl-substituted piperidines as well as A-fe/Y-butyl-3-and-4-methylpiperidine have been recorded and (…
Number of citations: 150 pubs.acs.org
FMF Chen, R Stainauer… - The Journal of Organic …, 1983 - ACS Publications
… On the basis of our findings and previous information,2,4 we searched for a better base and found that N-methylpiperidine(NMP)9 is superior to NMM, particularly in apolar solvents (…
Number of citations: 45 pubs.acs.org
Z Dega-Szafran, G Dutkiewicz, Z Kosturkiewicz… - Journal of Molecular …, 2012 - Elsevier
… In N-methylpiperidine betaine two groups are attached to the … on the complex of N-methylpiperidine betaine with squaric acid (… of the complex of N-methylpiperidine betaine with squaric …
Number of citations: 11 www.sciencedirect.com
A Lasslo, PD Waller - Journal of Medicinal Chemistry, 1959 - ACS Publications
The hallucinatory effects induced by the benzilic acid ester of 1-methyl-3-hydroxypiperidine (JB-336, Lakeside Laboratories, Milwaukee, Wisconsin) suggested that simple esters of iV-…
Number of citations: 6 pubs.acs.org
J Chastanet, G Roussi - The Journal of Organic Chemistry, 1985 - ACS Publications
… The reactions between the ylide 6 generated from Nmethylpiperidine N-oxide (5) and various olefinic compounds are of the 1,3-dipolar cycloaddition type, as shown by the …
Number of citations: 47 pubs.acs.org
PJ Crowley, MJT Robinson, MG Ward - Tetrahedron, 1977 - Elsevier
… The conformational energy for N-methylpiperidine determined by this method is strikingly higher … and that the low values of ΔGfor N-methylpiperidine derived from them are not reliable. …
Number of citations: 97 www.sciencedirect.com
W Marczak, M Łężniak, M Zorębski, P Lodowski… - RSC …, 2013 - pubs.rsc.org
… of the N-methylpiperidine–water complexes to aggregation, as well as possible hydrophobic hydration of N-methylpiperidine in … for the mixtures of N-methylpiperidine with water to check …
Number of citations: 14 pubs.rsc.org
W Marczak, MA Varfolomeev, IT Rakipov… - The Journal of …, 2017 - ACS Publications
… Previous studies of liquid binary mixtures of piperidine and N-methylpiperidine with water … point to concentration fluctuations in the N-methylpiperidine system and to a microphase …
Number of citations: 7 pubs.acs.org
Y Coulier, K Ballerat-Busserolles… - Journal of Chemical & …, 2015 - ACS Publications
… Excess molar enthalpies of N-methylpiperidine with water … since the LCST of the system {N-methylpiperidine–water} is lower than … At 308.15 K the system {N-methylpiperidine–water} is …
Number of citations: 20 pubs.acs.org
Z Dega-Szafran, M Szafran, E Dulewicz… - Journal of molecular …, 2003 - Elsevier
A 1:1 complex between N-methylpiperidine betaine and hydrochloric acid, MPBH·Cl, has been characterized by single crystal X-ray analysis, FTIR spectroscopy, and DFT calculations. …
Number of citations: 19 www.sciencedirect.com

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